

Fundamental Properties of IZS-L Inhibitor

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Compound of Interest		
Compound Name:	IZS-L	
Cat. No.:	B12394741	Get Quote

The **IZS-L** inhibitor is a synthetic, small-molecule compound designed as a potent and selective antagonist of the Inflammatory Zinc-Signaling Ligase (**IZS-L**). **IZS-L** is a newly identified enzyme implicated in pro-inflammatory signaling cascades. The inhibitor is characterized by its high affinity and specificity, leading to the modulation of downstream inflammatory responses.

In Vitro Pharmacological Profile

The inhibitory activity of the **IZS-L** inhibitor was assessed through a series of in vitro assays. The compound demonstrates competitive inhibition of **IZS-L**, binding to the enzyme's active site.

Parameter	Value	Experimental Context
IC50	15 nM	Recombinant human IZS-L enzyme assay
K _i (Inhibition Constant)	8.2 nM	Enzyme kinetics (Dixon plot analysis)
Mode of Inhibition	Competitive	Lineweaver-Burk plot analysis
Binding Affinity (KD)	12.5 nM	Surface Plasmon Resonance (SPR)

Cellular Activity



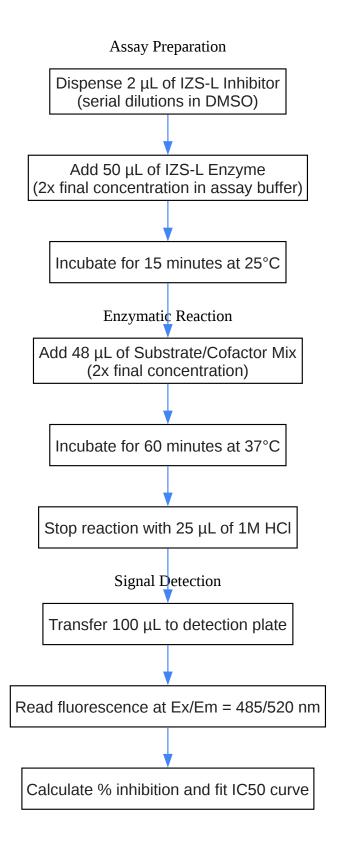
The efficacy of the **IZS-L** inhibitor was evaluated in cellular models to determine its ability to penetrate cell membranes and engage its target in a biological context.

Parameter	Value	Cell Line
Cellular IC50	75 nM	Human monocytic cell line (THP-1)
Target Engagement EC₅o	68 nM	Cellular Thermal Shift Assay (CETSA)
Cytotoxicity (CC50)	> 10 μM	Human embryonic kidney cells (HEK293)

Experimental Protocols Recombinant IZS-L Enzyme Inhibition Assay

This protocol details the method used to determine the half-maximal inhibitory concentration (IC_{50}) of the IZS-L inhibitor against the purified IZS-L enzyme.





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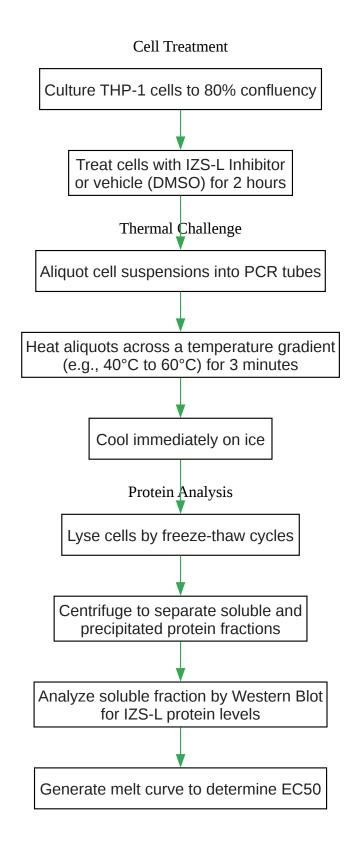
Caption: Workflow for the in vitro IZS-L enzyme inhibition assay.



Cellular Thermal Shift Assay (CETSA)

This protocol outlines the workflow for confirming target engagement of the IZS-L inhibitor within a cellular environment.





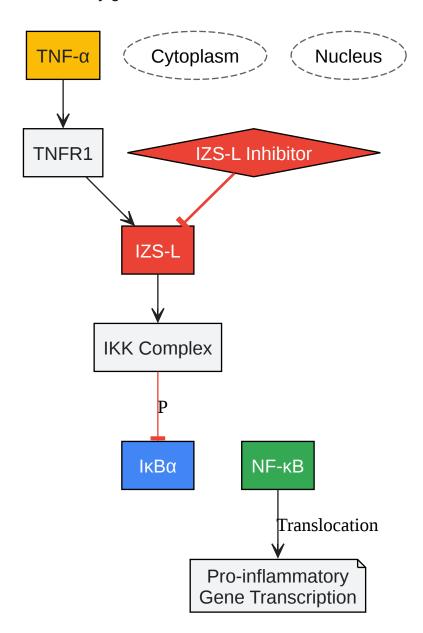
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Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.



Signaling Pathway Modulation

The **IZS-L** enzyme is a critical upstream component of the NF- κ B inflammatory signaling pathway. By inhibiting **IZS-L**, the **IZS-L** inhibitor prevents the phosphorylation and subsequent degradation of $I\kappa$ B α , thereby sequestering NF- κ B in the cytoplasm and preventing the transcription of pro-inflammatory genes.



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Caption: IZS-L Inhibitor action on the NF-kB signaling pathway.



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